molecular formula C23H20ClF2N3OS2 B2844833 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride CAS No. 1189429-82-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride

Cat. No. B2844833
M. Wt: 492
InChI Key: VZVPKSKYSVELBR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazol-2-yl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a difluorobenzamide group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. For example, the amide group could potentially undergo hydrolysis, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of polar groups like the amide could make the compound soluble in polar solvents .

Scientific Research Applications

Structural Characteristics and Synthetic Approaches

  • Synthesis and Characterization : The compound is synthesized through reactions involving similar structural motifs. For instance, Al Mamari et al. (2019) synthesized a compound with a benzo[d]thiazol structural motif, using spectroscopic methods and elemental analysis for characterization, highlighting its suitability for metal-catalyzed C-H bond functionalization reactions (Al Mamari, Al Awaimri, & Al Lawati, 2019).
  • Utility in Heterocyclic Chemistry : Similar compounds have been utilized in the synthesis of diverse heterocyclic structures. Liu and Huang (1997) demonstrated the conversion of ethyl 2-hydropolyfluoroalk-2-enoates into polyfluoroalkylated pyrimidines and thiazoles, showcasing the versatility of these compounds in creating complex heterocyclic structures (Liu & Huang, 1997).

Potential Pharmacological Interactions

  • Antimicrobial Properties : Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including those with a benzothiazol moiety, and evaluated their antimicrobial activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • Applications in Cancer Research : Gad et al. (2020) synthesized derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and assessed their cytotoxicity against cancer cell lines, indicating the role of similar structures in developing novel anticancer agents (Gad et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-difluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3OS2.ClH/c1-2-28-11-10-13-18(12-28)31-23(27-21(29)20-14(24)6-5-7-15(20)25)19(13)22-26-16-8-3-4-9-17(16)30-22;/h3-9H,2,10-12H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVPKSKYSVELBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride

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